Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
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Overview
Description
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol, also known as 2-ethylhexanoic acid monoester with glycerol, is an organic compound that belongs to the class of esters. This compound is formed by the esterification of 2-ethylhexanoic acid with glycerol. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between 2-ethylhexanoic acid and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of 2-ethylhexanoic acid and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation column. The ester product is then purified by distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and glycerol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and glycerol.
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases in biological systems, releasing 2-ethylhexanoic acid and glycerol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds such as:
Hexanoic acid, monoester with 1,2,3-propanetriol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethylhexanoic acid: The parent acid without esterification, used in different applications.
Glycerol esters: Other esters of glycerol with different fatty acids, used in various industrial applications.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and applications compared to other similar compounds.
Properties
CAS No. |
126042-44-2 |
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Molecular Formula |
C11H24O5 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI Key |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
Origin of Product |
United States |
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